molecular formula C14H14N4O4 B049541 Pyrimido[5,4-g]quinazoline-4,6(3H,7H)-dione,  5,10-dihydroxy-2,3,7,8-tetramethyl- CAS No. 115705-71-0

Pyrimido[5,4-g]quinazoline-4,6(3H,7H)-dione, 5,10-dihydroxy-2,3,7,8-tetramethyl-

Cat. No. B049541
M. Wt: 302.29 g/mol
InChI Key: GZHHINGARPJZLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimido[5,4-g]quinazoline-4,6(3H,7H)-dione, 5,10-dihydroxy-2,3,7,8-tetramethyl- is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of Pyrimido[5,4-g]quinazoline-4,6(3H,7H)-dione, 5,10-dihydroxy-2,3,7,8-tetramethyl- is not fully understood. However, studies have suggested that its biological activities may be attributed to its ability to modulate various signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways.

Biochemical And Physiological Effects

Pyrimido[5,4-g]quinazoline-4,6(3H,7H)-dione, 5,10-dihydroxy-2,3,7,8-tetramethyl- has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth and proliferation of cancer cells, reduce inflammation, and scavenge free radicals. In vivo studies have also demonstrated its ability to reduce tumor growth and improve antioxidant status.

Advantages And Limitations For Lab Experiments

One of the advantages of using Pyrimido[5,4-g]quinazoline-4,6(3H,7H)-dione, 5,10-dihydroxy-2,3,7,8-tetramethyl- in lab experiments is its ability to exhibit multiple biological activities. This makes it a promising candidate for drug development and other applications. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.

Future Directions

There are several future directions for the research on Pyrimido[5,4-g]quinazoline-4,6(3H,7H)-dione, 5,10-dihydroxy-2,3,7,8-tetramethyl-. One of the directions is to further investigate its mechanism of action and identify its molecular targets. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, more studies are needed to explore its potential applications in agriculture and materials science. Finally, further research is needed to evaluate its safety and efficacy in vivo and in clinical trials.
Conclusion:
Pyrimido[5,4-g]quinazoline-4,6(3H,7H)-dione, 5,10-dihydroxy-2,3,7,8-tetramethyl- is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications.

Synthesis Methods

The synthesis of Pyrimido[5,4-g]quinazoline-4,6(3H,7H)-dione, 5,10-dihydroxy-2,3,7,8-tetramethyl- involves the reaction of 2,3,7,8-tetramethyl-5,10-dihydroxy-6H-pyrimido[5,4-g]quinazoline-4,6-dione with appropriate reagents. The reaction conditions and reagents used in the synthesis may vary depending on the desired outcome.

Scientific Research Applications

Pyrimido[5,4-g]quinazoline-4,6(3H,7H)-dione, 5,10-dihydroxy-2,3,7,8-tetramethyl- has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, this compound has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. In agriculture, it has been studied for its potential use as a plant growth regulator. In materials science, it has been investigated for its potential use in the fabrication of organic electronic devices.

properties

CAS RN

115705-71-0

Product Name

Pyrimido[5,4-g]quinazoline-4,6(3H,7H)-dione, 5,10-dihydroxy-2,3,7,8-tetramethyl-

Molecular Formula

C14H14N4O4

Molecular Weight

302.29 g/mol

IUPAC Name

5,10-dihydroxy-2,3,7,8-tetramethylpyrimido[5,4-g]quinazoline-4,6-dione

InChI

InChI=1S/C14H14N4O4/c1-5-15-9-7(13(21)17(5)3)11(19)8-10(12(9)20)16-6(2)18(4)14(8)22/h19-20H,1-4H3

InChI Key

GZHHINGARPJZLW-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C(=C3C(=C2O)N=C(N(C3=O)C)C)O)C(=O)N1C

Canonical SMILES

CC1=NC2=C(C(=C3C(=C2O)N=C(N(C3=O)C)C)O)C(=O)N1C

synonyms

Pyrimido[5,4-g]quinazoline-4,6(3H,7H)-dione, 5,10-dihydroxy-2,3,7,8-tetramethyl-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.